molecular formula C26H25N7O4 B11667242 2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11667242
M. Wt: 499.5 g/mol
InChI Key: OIFSWFTTWKBIJF-WPWMEQJKSA-N
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Description

2-METHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings, triazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted triazines and hydrazones, followed by coupling reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction systems, and advanced purification methods (e.g., chromatography) may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE
  • 2-METHOXY-4-[(E)-{2-[4-(PHENYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H25N7O4

Molecular Weight

499.5 g/mol

IUPAC Name

[4-[(E)-[(4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C26H25N7O4/c1-35-22-16-18(11-12-20(22)37-23(34)21-10-7-15-36-21)17-27-32-25-29-24(28-19-8-3-2-4-9-19)30-26(31-25)33-13-5-6-14-33/h2-4,7-12,15-17H,5-6,13-14H2,1H3,(H2,28,29,30,31,32)/b27-17+

InChI Key

OIFSWFTTWKBIJF-WPWMEQJKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)OC(=O)C5=CC=CO5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)OC(=O)C5=CC=CO5

Origin of Product

United States

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